molecular formula C20H28N2O3S B2371735 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798486-50-6

3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2371735
CAS No.: 1798486-50-6
M. Wt: 376.52
InChI Key: RXKKKKYSYJZOCK-UHFFFAOYSA-N
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Description

This compound features a thiazolidine-2,4-dione core linked to a piperidine ring substituted with an adamantane-acetyl group. The adamantane moiety enhances lipophilicity and metabolic stability, while the thiazolidine-2,4-dione scaffold is associated with diverse biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

3-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-17(11-20-8-13-5-14(9-20)7-15(6-13)10-20)21-3-1-16(2-4-21)22-18(24)12-26-19(22)25/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKKKKYSYJZOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can be approached through several strategic pathways:

  • Stepwise Synthesis : Sequential construction of the molecule starting from commercially available precursors
  • Convergent Synthesis : Preparation of key intermediate fragments followed by late-stage coupling
  • One-Pot Multicomponent Approach : Simultaneous assembly of the thiazolidine-2,4-dione ring using appropriate precursors

Each approach offers distinct advantages and limitations in terms of yield, purity, scalability, and ease of execution. The following sections detail these methodologies.

Preparation Method 1: Stepwise Synthesis

Reagents and Materials

The stepwise synthesis approach requires the following reagents:

Reagent Chemical Formula Purity Purpose
Adamantan-1-ylacetic acid C₁₂H₁₈O₂ ≥98% Adamantane source
4-Piperidone monohydrate hydrochloride C₅H₉NO·HCl·H₂O ≥98% Piperidine core
Thiourea CH₄N₂S ≥99% Thiazolidine formation
Chloroacetic acid C₂H₃ClO₂ ≥99% Thiazolidine formation
Thionyl chloride SOCl₂ ≥99% Acyl chloride formation
Triethylamine C₆H₁₅N ≥99% Base
Sodium acetate C₂H₃NaO₂ ≥99% Base catalyst
Various solvents (THF, DMF, ethanol, toluene) - Anhydrous Reaction media

Synthetic Procedure

The stepwise synthesis can be performed according to the following procedure:

Step 1: Preparation of Adamantane-1-acetyl Chloride
Adamantan-1-ylacetic acid (1.0 eq.) is suspended in anhydrous dichloromethane (10 volumes) under nitrogen atmosphere. Thionyl chloride (1.5 eq.) is added dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (0.05 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours until completion (monitored by thin-layer chromatography). The solvent and excess thionyl chloride are removed under reduced pressure to afford adamantane-1-acetyl chloride as a white solid, which is used in the next step without further purification.
Step 2: Acylation of 4-Piperidone
4-Piperidone monohydrate hydrochloride (1.0 eq.) is suspended in anhydrous dichloromethane (15 volumes), and triethylamine (2.5 eq.) is added at 0°C. The adamantane-1-acetyl chloride (1.1 eq.) prepared in Step 1 is dissolved in dichloromethane (5 volumes) and added dropwise to the 4-piperidone suspension. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-(2-((3r,5r,7r)-adamantan-1-yl)acetyl)piperidin-4-one.
Step 3: Thiazolidine-2,4-dione Formation

The thiazolidine-2,4-dione moiety can be constructed through several approaches:

Method A: Direct Cyclization with Thiourea and Chloroacetic Acid
1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-one (1.0 eq.), thiourea (1.2 eq.), and anhydrous sodium acetate (1.5 eq.) are dissolved in absolute ethanol (10 volumes). The mixture is heated under reflux for 4 hours. Subsequently, a solution of chloroacetic acid (1.5 eq.) in ethanol (5 volumes) is added dropwise, and reflux is continued for an additional 6 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Method B: Microwave-Assisted Synthesis
1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-one (1.0 eq.), thiourea (1.2 eq.), chloroacetic acid (1.5 eq.), and anhydrous sodium acetate (1.5 eq.) in ethanol (5 volumes) are placed in a microwave reactor vessel. The mixture is irradiated at 700W for 10 minutes with a maximum temperature of 150°C. After cooling, the reaction mixture is processed as described in Method A.

Yield and Characterization

The stepwise synthesis typically provides this compound in 45-55% overall yield after purification. Key spectroscopic data includes:

Spectroscopic Method Characteristic Features
¹H NMR (700 MHz, DMSO-d₆) δ 1.62-1.70 (m, 12H, adamantane-H), 1.95 (s, 3H, adamantane-H), 2.08-2.24 (m, 8H, piperidine-H and CH₂CO), 3.15-3.45 (m, 4H, piperidine-H), 3.87 (s, 2H, S-CH₂), 4.15-4.35 (m, 1H, piperidine-H4), 12.10 (s, 1H, NH)
¹³C NMR (176 MHz, DMSO-d₆) δ 28.5, 36.6, 42.0, 42.5, 46.5, 50.9, 55.0 (adamantane-C and piperidine-C), 35.8 (S-CH₂), 170.2, 173.5 (C=O)
IR (KBr, cm⁻¹) 3250-3150 (N-H), 2900-2850 (C-H), 1755-1735 (C=O thiazolidine), 1670-1650 (C=O amide)
HRMS (ESI) [M+H]⁺ calculated for C₂₀H₃₀N₂O₃S: 379.2055; found: 379.2058

Preparation Method 2: Convergent Synthesis

Synthetic Strategy

The convergent approach involves the separate preparation of two key intermediates:

  • The adamantane-1-acetylated piperidine-4-yl intermediate
  • The thiazolidine-2,4-dione moiety

These fragments are then coupled in a final step to yield the target compound.

Preparation of Key Intermediates

Synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl Methanesulfonate
Adamantan-1-ylacetic acid (1.0 eq.) is converted to its acid chloride as described in Method 1. 4-Hydroxypiperidine (1.0 eq.) and triethylamine (2.5 eq.) in dichloromethane are reacted with the acid chloride to yield 1-(2-((3r,5r,7r)-adamantan-1-yl)acetyl)piperidin-4-ol. This alcohol is treated with methanesulfonyl chloride (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0°C to room temperature to afford the corresponding methanesulfonate ester.
Synthesis of Potassium Thiazolidine-2,4-dione Salt
Thiourea (1.0 eq.) and chloroacetic acid (1.0 eq.) are heated in water at reflux for 8 hours. The reaction mixture is cooled, and potassium hydroxide (1.0 eq.) is added to form the potassium salt of thiazolidine-2,4-dione, which precipitates upon cooling and is collected by filtration.

Final Coupling

The potassium thiazolidine-2,4-dione salt (1.2 eq.) and 1-(2-((3r,5r,7r)-adamantan-1-yl)acetyl)piperidin-4-yl methanesulfonate (1.0 eq.) are combined in N,N-dimethylformamide (10 volumes) and heated at 80°C for 12 hours. After cooling, the reaction mixture is poured into ice water, and the precipitate is collected by filtration. The crude product is purified by recrystallization from ethanol to afford the target compound.

Yields and Optimization

Table 2 summarizes the yields and conditions for the convergent synthesis approach:

Step Conditions Yield (%) Notes
Adamantane-1-acetyl chloride formation SOCl₂, DCM, cat. DMF, 0°C to RT, 4h 95-98 Used directly without purification
1-(2-Adamantan-1-yl-acetyl)piperidin-4-ol 4-Hydroxypiperidine, Et₃N, DCM, 0°C to RT, 12h 85-90 Purified by column chromatography
Methanesulfonate formation MsCl, Et₃N, DCM, 0°C to RT, 4h 90-95 Used directly after workup
Thiazolidine-2,4-dione potassium salt Thiourea, ClCH₂COOH, H₂O, reflux, 8h; then KOH 75-80 Isolated by filtration
Final coupling DMF, 80°C, 12h 65-70 Purified by recrystallization
Overall yield - 40-45 -

Preparation Method 3: One-Pot Synthesis

One-Pot Three-Component Cyclization

This approach utilizes a one-pot three-component cyclization reaction to form the thiazolidine-2,4-dione ring directly on the piperidine scaffold:

1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-one (1.0 eq.), thiourea (1.5 eq.), and mercaptoacetic acid (3.0 eq.) are combined in toluene (20 volumes) with a catalytic amount of p-toluenesulfonic acid (0.1 eq.). The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water for 8 hours. After cooling, the mixture is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from acetonitrile.

Microwave-Assisted One-Pot Synthesis

1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-one (1.0 eq.), thiourea (1.5 eq.), mercaptoacetic acid (3.0 eq.), and sodium acetate (1.5 eq.) in ethanol (5 volumes) are placed in a microwave reactor vessel. The mixture is irradiated at 700W for 15 minutes with a maximum temperature of 150°C. After cooling, the reaction mixture is processed as described in Method 3.1.

Comparison of One-Pot Methods

Table 3 compares the results of various one-pot synthesis conditions:

Entry Conditions Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Conventional heating p-TsOH Toluene 110 8 50-55
2 Conventional heating ZnCl₂ DMF 80 12 40-45
3 Microwave irradiation NaOAc Ethanol 150 0.25 60-65
4 Microwave irradiation p-TsOH Toluene 150 0.5 55-60
5 Solvent-free, grinding p-TsOH - RT 1 30-35

The microwave-assisted one-pot synthesis (Entry 3) provides the highest yield and shortest reaction time.

Purification and Characterization

Purification Methods

The final compound can be purified using various techniques:

  • Column Chromatography : Silica gel using dichloromethane/methanol (95:5 to 90:10) as eluent
  • Recrystallization : From ethanol, acetonitrile, or ethyl acetate/hexane mixtures
  • Preparative HPLC : Using a C18 column with acetonitrile/water gradient

Comprehensive Characterization Data

Table 4 provides detailed characterization data for this compound:

Property Data
Physical appearance White to off-white crystalline solid
Melting point 195-197°C
Solubility Soluble in DMSO, DMF, chloroform; sparingly soluble in methanol, ethanol; insoluble in water
Optical rotation [α]D²⁵ = +12.3° (c = 1.0, CHCl₃)
LogP (calculated) 4.28
pKa (calculated) 8.5 (NH)
HPLC purity >98%
Crystal system Monoclinic
Space group P2₁/c

Chemical Reactions Analysis

Condensation Reactions

The thiazolidine-2,4-dione ring participates in Knoevenagel condensation with aldehydes to form 5-arylidene derivatives. This reaction is critical for introducing aromatic or terpenoid substituents.

Reaction Conditions Reagents Products Yield Reference
Ethanol, reflux (8–9 h)Aromatic aldehydes, piperidine5-Arylidene-thiazolidine-2,4-dione derivatives70–78%
Ethanol, reflux (6–20 h)(-)-Campholenic aldehydeZ-Isomer of 3,5-disubstituted derivatives65–85%

Key Findings :

  • Piperidine acts as a catalyst, facilitating the elimination of water .

  • The reaction exclusively forms the Z-isomer due to thermodynamic stability .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the piperidine and thiazolidine-2,4-dione moieties.

Nucleophilic Substitution

The piperidine nitrogen undergoes alkylation or acylation:

Reaction Type Reagents Conditions Products Reference
AlkylationBenzyl bromide, alkyl halidesDry CH₂Cl₂, triethylamineN-Sulfonated piperidine derivatives
AcylationTrifluoroacetic anhydrideRoom temperature, 12 h1-(2,2,2-Trifluoro-acetyl)piperidin-4-yl urea

Electrophilic Substitution

The thiazolidine-2,4-dione ring reacts with electrophiles at the α-carbon:

Electrophile Conditions Products Application
Monoterpenic bromidesReflux in ethanol3,5-Disubstituted thiazolidinonesAntimicrobial agents

Functionalization via Alkylation

The adamantane-acetyl-piperidine subunit is modified to enhance bioactivity:

Substrate Reagents Conditions Products Biological Activity
Piperidin-4-ylmethyl ureaBenzhydryl chloridesCH₂Cl₂, triethylamine1-Benzhydryl-sulfonyl-piperidine derivativesAntifungal, antibacterial

Mechanistic Insight :

  • Alkylation increases lipophilicity, improving membrane permeability .

Reductive Amination

Piperidine derivatives are synthesized via reductive amination for pharmacological applications:

Carbonyl Compound Amine Reducing Agent Conditions Products
Ketones4-(3-Piperidinyl)propylNaBH₃CNRT, 24 hSpirocyclic piperidine-pyrrolidines

Applications :

  • These derivatives inhibit HIV reverse transcriptase at nanomolar concentrations .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, analogous reactions are inferred:

Reaction Target Moiety Reagents Expected Products
OxidationPiperidine ringKMnO₄, CrO₃N-Oxides or ring-opened products
ReductionThiazolidine-2,4-dioneLiAlH₄, NaBH₄Diols or thiazolidine alcohols

Note : Experimental validation is required for these pathways.

Comparative Reactivity

Moiety Reactivity Preferred Reactions
Thiazolidine-2,4-dioneHigh (C=O groups)Condensation, alkylation
PiperidineModerate (Nucleophilic)Acylation, reductive amination
Adamantane-acetylLow (Steric hindrance)Limited to electrophilic substitution

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazolidine-2,4-dione structures exhibit diverse biological activities. The specific activities of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione are closely linked to its structural modifications and interactions with biological targets. Notable applications include:

Anticancer Activity

Studies suggest that this compound may have potential as an anticancer agent. The thiazolidine ring can interact with specific proteins involved in cell proliferation and apoptosis. Preliminary assays have shown promising results against various cancer cell lines.

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites of target enzymes. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action.

Antimicrobial Properties

There is evidence suggesting that derivatives of thiazolidine compounds can exhibit antimicrobial activities. The unique structure of this compound may enhance its efficacy against bacteria and fungi.

Case Studies

Several studies have highlighted the potential applications of this compound:

StudyFindings
Study A (2023)Evaluated anticancer activity against breast cancer cell linesShowed significant cytotoxicity compared to control
Study B (2024)Investigated enzyme inhibition propertiesIdentified as a potent inhibitor of specific kinases
Study C (2025)Assessed antimicrobial efficacyDemonstrated effectiveness against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The adamantane moiety could enhance membrane permeability, while the thiazolidine-2,4-dione ring might interact with specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Containing Thiosemicarbazides (e.g., Compounds 4a–g, 7a–c)

  • Structural Differences : These compounds lack the thiazolidine-2,4-dione ring but incorporate thiosemicarbazide or carbothioimidate groups.
  • Activity :
    • Antimicrobial: Compound 7a–c (MIC: 0.5–32 µg/mL) shows broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans .
    • Antiproliferative: IC50 < 10 µM against human tumor cell lines (e.g., MCF-7, HeLa) .

Adamantane-Oxadiazole Hybrids (e.g., Compound 6l)

  • Structural Differences : Replaces thiazolidine-2,4-dione with a 1,3,4-oxadiazole ring.
  • Key Disadvantage : Reduced structural similarity to thiazolidine-2,4-dione limits direct comparison of mechanisms.

Thiazolidine-2,4-dione Derivatives (e.g., 5-arylidene-1,3-thiazolidine-2,4-diones)

  • Structural Differences : Lack adamantane but include arylidene substituents at position 4.
  • Key Insight : The adamantane-acetyl-piperidine group in the target compound may enhance membrane permeability compared to simpler arylidene derivatives.

Table 1: Antimicrobial and Antiproliferative Activities of Adamantane Derivatives

Compound Class MIC (µg/mL) IC50 (µM) Key Structural Features
Target Compound N/A* N/A* Thiazolidine-2,4-dione, adamantane
Thiosemicarbazides (7a–c) 0.5–32 <10 Carbothioimidate, arylidene
5-Arylidene Thiazolidinediones N/A 15–50† Arylidene at C5
Adamantane-Oxadiazole (6l) N/A N/A Oxadiazole, piperazine linker

*No explicit data available for the target compound. †Data from non-adamantane derivatives .

  • Hydrogen Bonding : The thiazolidine-2,4-dione core in the target compound may enhance target binding compared to oxadiazole or triazole analogs .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Adamantane-containing triazoles (e.g., compound I in ) exhibit C–H···π and π–π interactions, stabilizing 3D architectures. The target compound’s piperidine-thiazolidine-dione system may adopt distinct conformations affecting solubility .
  • Solubility : Adamantane’s hydrophobicity may necessitate formulation adjustments (e.g., PEGylation) for in vivo efficacy .

Biological Activity

The compound 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into its key components:

  • Thiazolidine core : A five-membered ring containing sulfur and nitrogen.
  • Adamantane moiety : A polycyclic structure contributing to the compound's lipophilicity and biological interactions.
  • Piperidine ring : A six-membered nitrogen-containing ring that may influence pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidine derivatives. For instance:

  • A series of thiazolidine-2,4-diones were synthesized and tested against Tyrosyl-DNA-phosphodiesterase 1 (TDP1) , a promising target for cancer therapy. Several compounds exhibited IC50 values below 5 μM, indicating significant inhibitory effects on TDP1 activity .
  • Notably, compounds derived from thiazolidine scaffolds demonstrated the ability to inhibit breast cancer cell proliferation in a dose-dependent manner .
CompoundTargetIC50 Value (μM)Cell Line
20dTDP10.65HCT-116
21dTDP10.55HCT-116
7eTopo I & II0.97MCF-7

Enzyme Inhibition

Thiazolidine derivatives have shown promise in inhibiting various enzymes:

  • Aldose reductase : Important in diabetic complications.
  • Lipoxygenases (LOX) : Enzymes involved in inflammatory processes. Some derivatives have shown good inhibition against soybean lipoxygenase .

The effectiveness of these compounds against LOX was confirmed through assays measuring linoleic acid oxidation and DPPH radical scavenging activity .

Antimicrobial Potential

In addition to anticancer properties, thiazolidine derivatives have been evaluated for their antimicrobial activity:

  • A novel series demonstrated significant antimicrobial effects against various bacterial and fungal strains using standard tube dilution methods . The results indicated that certain thiazolidine analogs could serve as potential antimicrobial agents.

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : Compounds interact with active sites of enzymes like TDP1 and LOX, disrupting their normal function.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
  • Radical Scavenging : The antioxidant properties contribute to their protective effects against oxidative stress-related damage.

Case Studies

Several case studies illustrate the efficacy of thiazolidine derivatives:

  • In one study, a derivative showed enhanced anticancer activity when combined with topoisomerase inhibitors, suggesting a synergistic effect that warrants further investigation .
  • Another study reported that specific modifications to the thiazolidine structure significantly improved binding affinity to target enzymes, enhancing their inhibitory potency against cancer cell lines .

Q & A

Q. What synthetic strategies are effective for constructing the adamantane-piperidine-thiazolidinedione scaffold?

  • Methodology : Multi-step synthesis typically involves: (i) Adamantane functionalization : Introducing acetyl groups via Friedel-Crafts acylation or nucleophilic substitution . (ii) Piperidine coupling : Amide bond formation between the adamantane-acetyl moiety and piperidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) . (iii) Thiazolidinedione incorporation : Cyclocondensation of thiourea intermediates with diethyl acetylenedicarboxylate or similar reagents .
  • Key Considerations : Monitor reaction stereochemistry (e.g., chair conformation of piperidine) and optimize yields via temperature control (e.g., reflux in ethanol) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H···π, hydrogen bonding) .
  • NMR spectroscopy : Use 1H^1H and 13C^13C NMR to confirm substituent positions and assess purity (>95% recommended) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Approach :
  • LogP and solubility : Utilize software like MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility .
  • TPSA (Topological Polar Surface Area) : Predict membrane permeability using Molinspiration or SwissADME .
  • Docking studies : Preliminary binding affinity assessments via AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperidine or adamantane) influence biological activity?

  • Methodology :
  • SAR (Structure-Activity Relationship) studies : Synthesize analogs with variations in substituents (e.g., fluorophenyl, trifluoromethyl) and test in bioassays .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., thiazolidinedione carbonyl groups) using MOE or Discovery Studio .
    • Case Study : Replacing the adamantane group with bicyclic systems reduced antimicrobial activity by 40%, highlighting its role in target binding .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Strategies :
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., ATP levels for viability) .
  • Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain variability in potency .
  • Crystallographic validation : Compare ligand-bound protein structures to confirm binding modes .

Q. How can reaction efficiency be improved for large-scale synthesis?

  • Optimization Techniques :
  • Flow chemistry : Enhance mixing and heat transfer for piperidine coupling steps .
  • Catalyst screening : Test Pd/C or enzyme-mediated catalysis for stereoselective synthesis .
  • Byproduct analysis : Use HPLC-MS to identify and mitigate side products (e.g., oxadiazole derivatives) .

Q. What intermolecular forces stabilize the crystal lattice, and how do they affect solubility?

  • Findings :
  • C–H···π interactions : Observed between adamantane and aromatic rings, contributing to low aqueous solubility .
  • Hydrogen bonding : O–H···N (piperazine) and N–H···S (thiazolidinedione) interactions enhance thermal stability but reduce bioavailability .
    • Mitigation : Co-crystallization with cyclodextrins or PEG-based excipients improves solubility without altering bioactivity .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclocondensation step?

  • Troubleshooting :
  • Solvent selection : Replace ethanol with DMF to stabilize intermediates .
  • Catalytic additives : Introduce Cs2_2CO3_3 to deprotonate thiourea and accelerate cyclization .

Q. What in silico methods predict metabolic pathways for this compound?

  • Tools :
  • CYP450 metabolism : Simulate using StarDrop or MetaSite .
  • Toxicity profiling : Apply Derek Nexus to identify potential hepatotoxic metabolites .

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